molecular formula C19H19NO6 B11160270 N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-alanine

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-alanine

Cat. No.: B11160270
M. Wt: 357.4 g/mol
InChI Key: BQAOCSASHCTOLX-JTQLQIEISA-N
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Description

2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a furochromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID typically involves multiple steps. The starting materials often include 2,3,5-trimethylfurochromen and acetic acid derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID is unique due to its specific structural features, such as the furochromen ring system and the acetamido group

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

(2S)-2-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C19H19NO6/c1-8-11(4)25-15-7-16-13(5-12(8)15)9(2)14(19(24)26-16)6-17(21)20-10(3)18(22)23/h5,7,10H,6H2,1-4H3,(H,20,21)(H,22,23)/t10-/m0/s1

InChI Key

BQAOCSASHCTOLX-JTQLQIEISA-N

Isomeric SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N[C@@H](C)C(=O)O)C)C

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC(C)C(=O)O)C)C

Origin of Product

United States

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